N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the azetidine ring: This step involves the reaction of the pyrazole derivative with an appropriate azetidine precursor, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
Azetidine derivatives: Compounds containing the azetidine ring.
Phenyl-substituted compounds: Molecules with phenyl groups attached to various functional groups.
Uniqueness
N,5-dimethyl-1-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,5-dimethyl-1-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-17(10-22-25(14)15-6-4-3-5-7-15)19(26)23(2)16-12-24(13-16)18-11-20-8-9-21-18/h3-11,16H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZVIQOOSKWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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